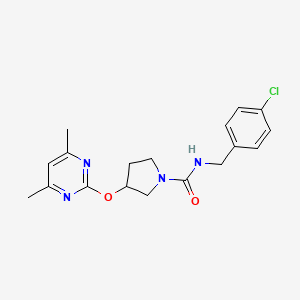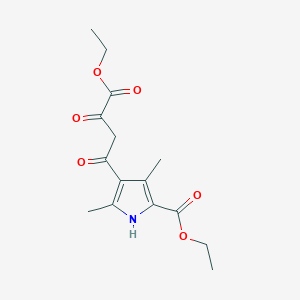
ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. The interest in such compounds often revolves around their potential applications in various fields, including materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives have been synthesized through various methods, demonstrating the versatility and creativity in organic synthesis (Singh et al., 2013). These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and spectroscopic methods, plays a crucial role in confirming the structural identity of synthesized compounds. For instance, XRD has been used to determine the crystal and molecular structure of similar pyrrole derivatives, providing insights into their three-dimensional arrangement and confirming their expected structures (Dmitriev et al., 2015).
Applications De Recherche Scientifique
Chemical Mechanisms and Material Synthesis
- Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds : A study reviews results on the acidolysis of lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism in the acidolysis process. This insight into lignin degradation could be relevant for understanding the reactivity of complex organic molecules similar to ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in chemical synthesis and environmental degradation processes (T. Yokoyama, 2015).
Supramolecular Chemistry
- Supramolecular Capsules from Calixpyrrole Components : Research on supramolecular capsules derived from calixpyrrole scaffolds, similar in structure to ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, outlines the development of capsules through different synthetic strategies. These findings have implications for the design of molecular containers and sensors, as well as for drug delivery systems (P. Ballester, 2011).
Environmental and Health Implications
- Biodegradation of Gasoline Ether Oxygenates : A review summarizes knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, elucidating mechanisms of aerobic biodegradation and implications for environmental management. This research may parallel studies on the environmental fate of similar compounds, providing insights into the biodegradation pathways and environmental impact of ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (S. Thornton et al., 2020).
Analytical Techniques and Applications
- Analytical Methods for Antioxidant Activity : The critical review of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, provides a framework for analyzing the antioxidant properties of various compounds. This methodology could be applied to assess the antioxidant capacity of ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, among others (I. Munteanu & C. Apetrei, 2021).
Propriétés
IUPAC Name |
ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-5-21-14(19)11(18)7-10(17)12-8(3)13(16-9(12)4)15(20)22-6-2/h16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWERKOWRFGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(=O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
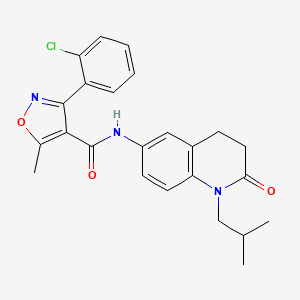
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
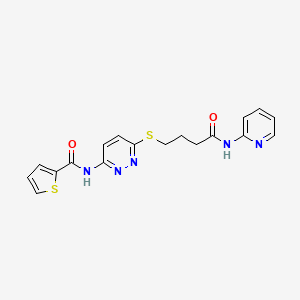
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
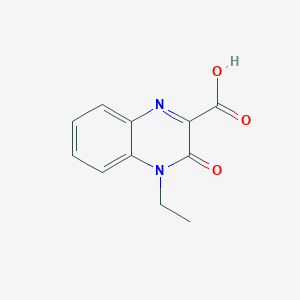
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
